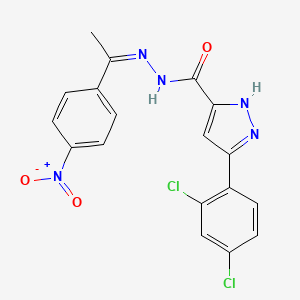

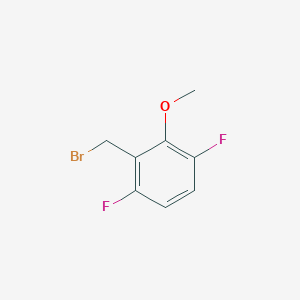

![molecular formula C18H15NO4S B2520337 2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid CAS No. 342373-21-1](/img/structure/B2520337.png)

2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid is a sulfonamide derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, related compounds with naphthalene sulfonamide groups have been synthesized and characterized, indicating a broader interest in this class of compounds for their properties and potential applications .

Synthesis Analysis

The synthesis of related naphthalene sulfonamide compounds involves various steps, including sulfonation, amidation, and sometimes the formation of Schiff bases. For instance, the synthesis of a similar compound, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, was achieved and characterized using techniques such as XRD, FT-IR, UV-Vis, and NMR . Another related compound, 2-naphthalene-d7-sulfonic acid, was synthesized from naphthalene-d8 and sulfuric acid-d2, demonstrating the feasibility of synthesizing naphthalene sulfonamide derivatives . These methods could potentially be adapted for the synthesis of 2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid.

Molecular Structure Analysis

The molecular structure of naphthalene sulfonamide derivatives is often confirmed using X-ray diffraction (XRD) techniques. For example, the crystal structure of a related compound, 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid, was determined using XRD, revealing the presence of inversion dimers and hydrogen bonding that assembles the molecules into layers . Such structural analyses are crucial for understanding the molecular arrangement and potential interactions in the solid state.

Chemical Reactions Analysis

Naphthalene sulfonamide compounds can participate in various chemical reactions, including the formation of Schiff bases, as seen in the synthesis of (4Z)-4-(3-phenyl allylidene amino)-3-hydroxy naphthalene-1-sulfonic acid (AC) . These reactions are typically characterized by spectroscopic methods such as infrared (IR) and UV spectroscopy, which provide insights into the functional groups present and the nature of the chemical bonds formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene sulfonamide derivatives are of significant interest due to their potential applications. The compound methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was studied for its non-linear optical behaviors, dipole moment, polarizability, and hyperpolarizability, indicating its suitability for photonic devices and non-linear optical (NLO) applications . Additionally, the thermal behavior of related compounds, such as 2-[2-(4-cholro-phenyl)-vinyl]-1-methylquinolinium naphthalene-2-sulfonate, has been investigated, revealing stability up to its melting point . These properties are essential for the development of materials with specific desired characteristics.

Aplicaciones Científicas De Investigación

Cyclooxygenase Inhibitory Properties

A study on naphthalene derivatives, closely related to 2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid, has shown that the substitution of the carboxylic group with a methylsulfonamido or a methylsulfonyl group does not direct selectivity towards cyclooxygenase enzymes but exhibits significant inhibitory activity. This suggests potential applications in designing anti-inflammatory agents (Nencetti et al., 2015).

Anticancer Activity

The synthesis and evaluation of naphthalene-based compounds have revealed potential anticancer activities. Specifically, the study indicates that certain naphthalene derivatives demonstrate moderate to significant activity against breast cancer cell lines, highlighting the compound's utility in developing novel anticancer agents (Salahuddin et al., 2014).

Fuel Cell Applications

Research into sulfonated naphthalene dianhydride-based polyimide copolymers for proton-exchange-membrane fuel cells showcases the relevance of naphthalene sulfonamide derivatives in enhancing fuel cell efficiency. These materials offer improved proton conductivity and stability, crucial for fuel cell technology (Einsla et al., 2005).

Photophysical Properties

Investigations into poly(propylene amine) dendrimers functionalized with naphthyl units, akin to the compound , provide insights into the impact of such functionalization on photophysical properties. These studies are pivotal for applications in materials science, particularly in designing materials with tailored optical properties (Pina et al., 2004).

Environmental Remediation

A study on the degradation of naphthalenesulfonic acids using Fenton's reagent highlights the environmental implications of naphthalene sulfonamide derivatives. The research demonstrates the effectiveness of advanced oxidation processes in treating wastewater containing naphthalene derivatives, crucial for environmental protection (Zhu et al., 2012).

Propiedades

IUPAC Name |

2-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c20-18(21)11-13-5-8-16(9-6-13)19-24(22,23)17-10-7-14-3-1-2-4-15(14)12-17/h1-10,12,19H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWBQJUULJVOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49675635 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2520261.png)

![Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2520264.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2520265.png)

![Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520270.png)

![6-Cyclopropyl-2-[[1-(4-fluorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2520271.png)

![3-[Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2520272.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2520276.png)

![3-butyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2520277.png)